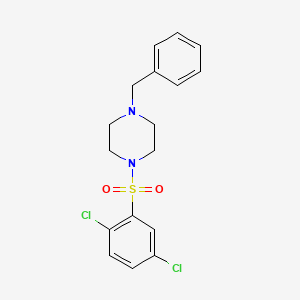

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene

Description

Properties

IUPAC Name |

1-benzyl-4-(2,5-dichlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2S/c18-15-6-7-16(19)17(12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUDBWDVIFXSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene typically involves the reaction of 1,4-dichlorobenzene with 4-benzylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperazine moiety.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the piperazine moiety.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. The benzylpiperazine structure is associated with various pharmacological effects, including stimulant and euphoriant properties similar to amphetamines . Research indicates that derivatives of benzylpiperazine can act on serotonergic and dopaminergic systems, potentially offering pathways for developing treatments for mood disorders and other neuropsychiatric conditions.

Table 1: Pharmacological Properties of Benzylpiperazine Derivatives

| Property | Description |

|---|---|

| Mechanism of Action | Acts on serotonin and dopamine receptors |

| Potential Therapeutic Uses | Antidepressants, anxiolytics |

| Side Effects | Agitation, anxiety, tachycardia |

Environmental Chemistry

Research has also explored the environmental impact of compounds containing dichloro and nitro groups. These compounds can serve as model substances in studies assessing the degradation processes of pollutants in various environments . Understanding the behavior of such compounds can aid in developing strategies for environmental remediation.

Synthesis and Analytical Applications

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene can be synthesized through various chemical reactions involving sulfonation and chlorination processes. Its synthesis is often documented in studies focusing on optimizing reaction conditions to improve yield and purity.

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Sulfonation | Benzene, sulfur trioxide | 85 |

| Chlorination | Chlorine gas | 90 |

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant candidate.

Case Study 2: Environmental Impact Assessment

In another study focused on environmental toxicity, researchers evaluated the degradation pathways of this compound in aquatic systems. The findings highlighted that while the compound exhibits moderate persistence, it undergoes biotransformation into less harmful metabolites under specific conditions.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,4-Dichloro-2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)benzene (CAS 497060-77-2)

- Structure : Replaces the benzyl group with a 2-fluorophenyl substituent.

- Molecular Formula : C₁₆H₁₅Cl₂FN₂O₂S.

- Molecular Weight : 389.3 g/mol.

Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)

- Structure : Features a trichlorobenzene core and a 4-chlorophenylsulfonyl group.

- Applications : Widely used as an acaricide in agriculture.

- Key Differences : The additional chlorine atoms increase environmental persistence, raising regulatory concerns. Its consumption data (1997–2046) highlight industrial-scale use .

1,4-Dichloro-2-(sulfinylamino)benzene (CAS 63170-22-9)

- Structure: Sulfinylamino (-NSO) group instead of sulfonylpiperazinyl.

- Molecular Formula: C₆H₃Cl₂NOS.

- Key Differences : The sulfinyl group (vs. sulfonyl) reduces oxidation state, altering reactivity. This compound’s smaller size limits its utility in receptor-targeted applications .

Comparative Data Table

Biological Activity

1,4-Dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene is a compound that combines elements of dichlorobenzene and piperazine, specifically benzylpiperazine. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorobenzene core substituted with a sulfonyl group linked to a benzylpiperazine moiety. The molecular formula is CHClNOS, which indicates the presence of two chlorine atoms and a sulfonamide functional group.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Piperazine derivatives are known to influence serotonergic and dopaminergic pathways:

- Serotonergic Activity : The compound may act as a serotonin receptor modulator, similar to other piperazine derivatives like benzylpiperazine (BZP), which is known to enhance serotonin levels by inhibiting reuptake at the serotonin transporter (SERT) .

- Dopaminergic Activity : It may also exhibit dopaminergic effects by interacting with dopamine transporters (DAT), contributing to stimulant-like properties observed in related compounds .

Pharmacological Effects

Research has indicated that compounds related to this compound exhibit various pharmacological effects:

- CNS Stimulation : Similar to BZP, this compound may produce stimulant effects, leading to increased alertness and euphoria. Studies suggest that such compounds can have an amphetamine-like profile .

- Potential Therapeutic Uses : There is ongoing research into the use of piperazine derivatives for treating conditions like anxiety disorders and depression due to their serotonergic properties .

Case Studies and Research Findings

A number of studies have explored the biological activity of benzylpiperazine derivatives:

- Study on Behavioral Effects : A study demonstrated that administration of benzylpiperazine resulted in increased locomotor activity in rodents, suggesting stimulant properties that could be linked to dopamine release .

- Toxicological Assessment : Research has also focused on the toxicological profiles of piperazine derivatives. Adverse effects such as anxiety, agitation, and cardiovascular issues were noted at higher doses, indicating the need for careful dosage management in therapeutic applications .

- Synergistic Effects with Other Compounds : Some studies have investigated the synergistic potential of combining piperazine derivatives with other pharmacological agents for enhanced therapeutic efficacy against metabolic disorders .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dichloro-2-((4-benzylpiperazinyl)sulfonyl)benzene, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sulfonation of 1,4-dichlorobenzene followed by coupling with 4-benzylpiperazine. Key steps include:

- Sulfonation : Use chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize side reactions .

- Nucleophilic substitution : React the sulfonyl chloride intermediate with 4-benzylpiperazine in dichloromethane (DCM) with triethylamine as a base.

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : and NMR can confirm the benzylpiperazinyl and dichlorobenzene moieties. For example, the sulfonyl group causes deshielding of adjacent protons (~δ 7.5–8.5 ppm) .

- X-ray crystallography : Use SHELXL for refinement (monoclinic space group, Mo-Kα radiation). Validate hydrogen bonding and sulfonyl-piperazine geometry using CCDC deposition standards .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) in nitrogen atmosphere (10°C/min). Decomposition typically occurs >200°C.

- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Chlorine substituents enhance stability in acidic conditions .

Advanced Research Questions

Q. How does the sulfonyl-piperazine moiety influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- Nucleophilic substitution : The sulfonyl group activates the benzene ring for meta-directed electrophilic attacks. For example, fluoride displacement of chlorine can be studied using NMR .

- Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) to oxidize sulfonyl to sulfonic acid derivatives. Track reaction progress via FT-IR (S=O stretching at ~1350 cm) .

Q. What computational strategies (e.g., DFT, molecular docking) predict biological interactions of this compound with neurotransmitter receptors?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps). The sulfonyl group’s electron-withdrawing effect reduces π-π stacking potential .

- Docking studies : Use AutoDock Vina to model interactions with GABA receptors. The benzylpiperazinyl group may occupy hydrophobic pockets, while sulfonyl oxygen forms hydrogen bonds .

Q. How can structural modifications enhance the compound’s selectivity in enzyme inhibition assays?

- Methodological Answer :

- Derivatization : Replace the benzyl group with fluorinated or nitro substituents to modulate lipophilicity. Synthesize analogs via reductive amination or Suzuki coupling .

- Enzyme assays : Test against acetylcholinesterase (Ellman’s method) or kinases (FRET-based). Compare IC values to establish structure-activity relationships (SAR) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.